Oxepane-2,7-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxepane-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSKCQCQZUGWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29254-17-9 | |
| Record name | 2,7-Oxepanedione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29254-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401316648 | |
| Record name | Adipic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,7-Oxepanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2035-75-8 | |
| Record name | Adipic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adipic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adipic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,7-Oxepanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
22 °C | |
| Record name | 2,7-Oxepanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Oxepane 2,7 Dione
Established Synthetic Pathways
The traditional and most common methods for the industrial production of Oxepane-2,7-dione rely on the dehydration of adipic acid and the depolymerization of the resulting polymeric anhydride (B1165640).
Synthesis via Adipic Acid and Acetic Anhydride Reactions
The synthesis of this compound is conventionally achieved through the reaction of adipic acid with acetic anhydride. nih.govchemicalbook.com This process involves heating a mixture of adipic acid and an excess of acetic anhydride. The reaction typically proceeds by refluxing the mixture, which leads to the formation of a polymeric form of adipic anhydride. nih.govchemicalbook.com Following the reaction, the excess acetic anhydride and the acetic acid byproduct are removed, often under vacuum, to yield the polymeric anhydride. chemicalbook.com
A typical laboratory-scale synthesis involves combining adipic acid with acetic anhydride and refluxing the mixture at approximately 160°C for several hours. chemicalbook.com After the removal of volatile components under vacuum, the resulting polymeric adipic anhydride is then subjected to depolymerization to obtain the desired cyclic monomer, this compound. chemicalbook.com
Table 1: Typical Reaction Parameters for the Synthesis of Polymeric Adipic Anhydride
| Parameter | Value | Reference |
| Reactants | Adipic acid, Acetic anhydride | chemicalbook.com |
| Temperature | 160 °C (Reflux) | chemicalbook.com |
| Reaction Time | 4 hours | chemicalbook.com |
| Post-treatment | Removal of excess acetic acid/anhydride under vacuum | chemicalbook.com |
Catalytic Depolymerization Processes
The conversion of the polymeric adipic anhydride into the monomeric this compound is a critical step that is typically achieved through catalytic depolymerization. tandfonline.com This process breaks down the long polymer chains into the seven-membered ring structure.
The depolymerization of polymeric adipic anhydride is effectively carried out under vacuum. tandfonline.comgoogle.com This technique, often referred to as vacuum pyrolysis or distillation, facilitates the removal of the monomeric this compound from the reaction mixture as it is formed, shifting the equilibrium towards the monomer. The distillation is typically conducted at elevated temperatures, with one procedure describing the collection of the product between 100 °C and 200 °C. chemicalbook.com The use of a vacuum is crucial for lowering the boiling point of the product, thereby preventing thermal degradation and promoting the efficient isolation of the cyclic monomer. google.com
The efficiency of the depolymerization process can be significantly enhanced by the use of a catalyst. Zinc acetate (B1210297) is a commonly employed catalyst for this transformation. chemicalbook.comgoogle.com The catalyst facilitates the backbiting reaction of the polymer chain, leading to the formation of the cyclic monomer. While the reaction can proceed without a catalyst, the yields are reported to be approximately 15-20% lower. google.com The catalyst, such as zinc acetate dihydrate, is typically added to the polymeric anhydride before the vacuum distillation process. chemicalbook.comgoogle.com
The purity of the synthesized this compound is a critical factor, particularly for its use in subsequent polymerization reactions. It is specified that the purity of the cyclic monomeric adipic anhydride should be at least about 85%, with purities of 90% and 95% being preferable. google.com If the purity falls below 85%, the formation of undesirable by-products, such as diamides, can occur in subsequent condensation reactions. google.com High purity is typically achieved through a careful distillation step under vacuum, with the distillation temperature being dependent on the applied pressure. google.com For instance, a distillation temperature range of about 180 °C to 215 °C under vacuum has been cited to achieve the desired purity. google.com
Novel Synthetic Approaches and Derivatizations of Oxepane (B1206615) Systems
While the synthesis of the parent this compound is well-established, the broader field of oxepane synthesis has seen significant advancements, offering new routes to functionalized seven-membered oxacycles. These modern synthetic strategies provide access to a wide range of oxepane derivatives with diverse functionalities and stereochemistries.
Recent developments in synthetic methodologies for constructing the oxepane moiety include:
Ring-Closing Metathesis (RCM): This powerful technique has been widely used to form oxepane rings from acyclic diene precursors. rsc.org
Radical Cyclizations: The formation of the seven-membered ring can be achieved through the cyclization of appropriately substituted radical intermediates. rsc.org
Lewis Acid-Mediated Cyclizations: Lewis acids can promote the cyclization of acyclic precursors to form the oxepane ring. rsc.org
Ring-Expansion Strategies: Oxepanes can be synthesized through the expansion of smaller ring systems, such as the ring-expansion of cyclopropanated glycals. rsc.org
Homologations and Rearrangements: The Nicholas–Ferrier rearrangement and various homologation strategies are also employed to derive oxepanes from pyranose analogs. rsc.org
These novel approaches allow for the synthesis of complex, polyoxygenated oxepanes, which are found in a number of biologically active natural products. rsc.org The functional handles introduced through these methods, such as olefins from RCM, provide valuable opportunities for further derivatization, including dihydroxylation, halogenation, and arylation, leading to a diverse array of functionalized oxepane systems. rsc.org
Table 2: Novel Synthetic Strategies for Oxepane Systems
| Synthetic Strategy | Description | Reference |
| Ring-Closing Metathesis (RCM) | Cyclization of acyclic dienes to form unsaturated oxepane rings. | rsc.org |
| Radical Cyclizations | Formation of the oxepane ring via intramolecular radical addition. | rsc.org |
| Lewis Acid-Mediated Cyclizations | Promotion of cyclization of acyclic precursors using Lewis acids. | rsc.org |
| Ring-Expansion of Cyclopropanated Glycols | Expansion of a smaller ring to form the seven-membered oxepane. | rsc.org |
| Nicholas–Ferrier Rearrangement | Rearrangement of glycal derivatives to form oxepane systems. | rsc.org |
Ring-Closing Metathesis Approaches
Ring-Closing Metathesis (RCM) is a powerful and widely utilized strategy for the synthesis of unsaturated rings, including 5- to 30-membered cyclic alkenes. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes, typically containing ruthenium or molybdenum. wikipedia.orgbeilstein-journals.org For the synthesis of an oxepane ring, an appropriate acyclic diene ether is subjected to RCM to form a seven-membered unsaturated ether, which can then be further functionalized. rsc.org The primary by-product of this reaction using terminal alkenes is ethylene (B1197577) gas, which makes the process atom-economical. wikipedia.orgorganic-chemistry.org
The general mechanism proceeds through a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org The choice of catalyst is crucial and can influence the reaction's efficiency and stereoselectivity. Modern Grubbs and Hoveyda-Grubbs catalysts are known for their high tolerance to a wide range of functional groups, allowing for the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org
In a hypothetical synthesis of this compound via RCM, a precursor such as diallyl oxalate (B1200264) could undergo RCM to yield a cyclic enol-lactone, which upon subsequent reduction and oxidation steps could furnish the target dione (B5365651). RCM has been successfully used to prepare oxepine intermediates from functionalized dienes, which are then converted to the desired oxepane. rsc.org For instance, the cyclization of a diene using Schrock's catalyst has been reported to afford an acetonide-protected oxepine in 89% yield. rsc.org
Table 1: Examples of Catalysts Used in Ring-Closing Metathesis for Oxacycle Synthesis
| Catalyst Type | Example | Common Application |
|---|---|---|
| Grubbs First Generation | Bis(tricyclohexylphosphine)benzylideneruthenium dichloride | Synthesis of 5- to 30-membered rings. wikipedia.orgorganic-chemistry.org |
| Grubbs Second Generation | (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium | Higher activity and better functional group tolerance. organic-chemistry.org |
| Hoveyda-Grubbs Second Generation | Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II) | Increased stability and recovery. beilstein-journals.org |
Lewis Acid-Mediated Cyclizations
Lewis acid-mediated cyclizations provide a direct route to oxepanes from acyclic precursors. rsc.org This strategy often involves the activation of a functional group, such as an epoxide, by a Lewis acid, which then triggers an intramolecular nucleophilic attack to form the seven-membered ring. rsc.orgnih.gov These cyclizations can be highly diastereoselective. nih.gov
One common approach involves the tandem oxacyclization of bis-epoxides. rsc.org The Lewis acid activates a terminal epoxide, which is then attacked by the oxygen of the second epoxide, leading to the formation of a bicyclic intermediate. A subsequent nucleophilic attack by a side chain can then form the oxepane ring system. rsc.org Another variation is the Lewis acid-catalyzed cyclization of alkynols with N,O-aminals, which can produce a variety of 5- to 8-membered oxacycles. researchgate.net
For the synthesis of this compound, a suitably substituted acyclic precursor, such as a 7-hydroxy-2-oxoheptanoic acid derivative, could theoretically be cyclized in the presence of a Lewis acid. Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) are commonly employed in such transformations. rsc.org
Ring Expansion Strategies
Ring expansion strategies are a common tactic for synthesizing oxepanes from more readily available five- or six-membered rings. rsc.orgnih.gov This approach avoids the entropic penalties associated with direct seven-membered ring closure. nih.gov
A prominent method involves the expansion of cyclopropanated glycals. rsc.org The process begins with the cyclopropanation of a glycal (a cyclic enol ether derived from a sugar), followed by an acid- or base-mediated ring-opening of the cyclopropane (B1198618) ring to yield a seven-membered oxepine. This oxepine can then be derivatized to the target oxepane. rsc.org
Another powerful ring expansion method is the Baeyer–Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester) with one additional atom in the ring. rsc.org Theoretically, this compound could be synthesized via a Baeyer-Villiger oxidation of cyclohexane-1,2-dione. This reaction typically uses peroxy acids as the oxidant.
Nicholas–Ferrier Rearrangement
The Nicholas–Ferrier rearrangement is a specialized method used to synthesize polyhydroxylated oxepanes, typically starting from carbohydrate precursors like D-glucals. rsc.org The reaction involves the formation of cationic intermediates. rsc.org
In a sequence developed by Gómez and coworkers, pyranosidic cations derived from D-glucal sugars are treated with a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂). rsc.org This treatment initiates a cascade involving a 1,6-hydride transfer, the formation of a reactive oxocarbenium species, an electrophilic addition to form a bicyclic system, and finally, a pyranosidic ring opening to yield the oxepane system. rsc.org The yields of the oxepane product can range from 38% to 69%, with substrates having electron-withdrawing groups favoring the formation of the seven-membered ring. rsc.org The use of molecular sieves is often crucial to prevent hydrolysis of the intermediate oxocarbenium ion, which would otherwise lead to a 1,6-anhydro by-product. rsc.org Given its reliance on complex sugar-based starting materials, this method is not a conventional approach for synthesizing a simple molecule like this compound.
Homologation Reactions
Homologation reactions are processes that extend a carbon chain by a single repeating unit, often a methylene (B1212753) group (-CH₂-). wikipedia.org In the context of oxepane synthesis, this typically involves a stepwise ring expansion of a six-membered pyranose ring into a seven-membered oxepane ring. rsc.org
One such strategy employs (trimethylsilyl)diazomethane (TMSCHN₂) in the presence of a Lewis acid like BF₃·OEt₂. rsc.org This reagent facilitates the insertion of a methylene group, effectively expanding the ring. This homologation event has been used to create 6/6/7-tricyclic ketone systems in good yield (67%). rsc.org Another stepwise homologation approach has been used to synthesize biologically active, C1 unsubstituted oxepanes that can mimic mannopyranosides. rsc.org While powerful for creating complex, substituted oxepanes from pyranose precursors, this method is overly complex for the synthesis of adipic anhydride.
Reductive Cyclization Approaches
Reductive cyclization offers a route to oxepanes through the intramolecular reaction of two functional groups within an acyclic precursor under reducing conditions. rsc.org A notable example is the samarium(II) iodide (SmI₂)-mediated cyclization. rsc.org
In this approach, a precursor containing both an aldehyde and an α,β-unsaturated ester is treated with SmI₂. This reagent generates a ketyl radical from the aldehyde, which then undergoes an intramolecular cyclization by adding to the tethered unsaturated ester. This process has been shown to produce lactone-containing oxepanes with high diastereoselectivity and in excellent yield (e.g., 84%). rsc.org To apply this to this compound, a precursor like a 6-formyl-6-oxohex-2-enoate could theoretically be cyclized to form a lactone intermediate, which would require further transformation to arrive at the final dione structure.
Transition Metal-Catalyzed Skeletal Remodeling
A novel approach for synthesizing substituted oxepanes involves the skeletal remodeling of 4-hydroxy-2-cyclobutenones, which are readily prepared from commercially available dialkyl squarates. nih.govnih.gov This method utilizes a Rh(I)-catalyzed cascade reaction involving C-C bond formation and subsequent cleavage. nih.gov
The proposed mechanism involves a Rh(I)-catalyzed intermolecular oxa-Michael addition, followed by an intramolecular conjugate addition to form a fused [3.2.0] bicycle intermediate. nih.govnih.gov This intermediate then undergoes a Rh-catalyzed β-carbon elimination, cleaving a C(sp³)–C(sp³) bond and expanding the ring to furnish the seven-membered oxepane scaffold. nih.gov The reaction is efficient for a wide range of substrates, including those with various electron-donating and electron-withdrawing groups on aromatic rings, as well as heterocyclic motifs. nih.gov
Table 2: Scope of Rh(I)-Catalyzed Oxepane Formation from α-Hydroxy Cyclobutenones
| Substrate Substituent (Arene) | Product | Yield (%) |
|---|---|---|
| Phenyl | 6a | 78 |
| 4-Methylphenyl | 6b | 80 |
| 2-Methylphenyl | 6c | 75 |
| 4-(Trifluoromethyl)phenyl | 6d | 76 |
| 4-Methoxyphenyl | 6e | 85 |
| 4-(Methylthio)phenyl | 6f | 82 |
| 4-Bromophenyl | 6g | 75 |
| Thiophen-2-yl | 6k | 70 |
| Furan-2-yl | 6l | 65 |
Data sourced from a study on the skeletal remodeling of 4-hydroxy-2-cyclobutenones. nih.gov
Iron(III)-Catalyzed Prins Cyclization and Prins-Peterson Reactions
The Prins reaction and its variants have become powerful tools for the construction of oxygen-containing heterocycles. nih.gov The use of earth-abundant and environmentally benign iron(III) catalysts has marked a significant advancement in these cyclization strategies for synthesizing substituted oxepanes.
The Iron(III)-catalyzed Prins cyclization of bis-homoallylic alcohols with aldehydes yields cis-2,7-disubstituted oxepanes with high selectivity. nih.govresearchgate.netresearchgate.net This method is effective even with unactivated olefins and represents a key step in the total synthesis of natural products like (+)-isolaurepan. nih.govresearchgate.net The reaction proceeds through the formation of an oxocarbenium ion, followed by an endo cyclization. beilstein-journals.org Iron halides, in conjunction with trimethylsilyl (B98337) halides as nucleophilic quenchers, can be used to afford dihydropyrans with complete diastereoselectivity. nih.gov
A related and highly productive tandem reaction is the Iron(III)-catalyzed Prins-Peterson reaction. This process involves the reaction of α-substituted γ-triphenylsilyl bis-homoallylic alcohols with aldehydes to diastereoselectively synthesize cis-Δ4-2,7-disubstituted oxepenes. researchgate.net This cascade reaction forms a C-O bond, a C-C bond, and a Δ4 endocyclic double bond in a single, chemoselective step. researchgate.netresearchgate.net The use of a sustainable iron(III) catalyst at low concentrations (3-5 mol%) makes this an efficient and attractive method. researchgate.net
Table 1: Comparison of Iron(III)-Catalyzed Cyclization Methods for Oxepane Synthesis
| Reaction Type | Starting Materials | Product | Key Features |
|---|---|---|---|
| Prins Cyclization | Bis-homoallylic alcohols, Aldehydes | cis-2,7-disubstituted oxepanes | High cis selectivity, Tolerates unactivated olefins. nih.govresearchgate.net |
Intramolecular Ring-Opening Reactions with Oxygen Nucleophiles
Intramolecular ring-opening of epoxides serves as a versatile strategy for the synthesis of cyclic ethers, including the seven-membered oxepane ring. This approach often involves the nucleophilic attack of an internally positioned oxygen atom on an epoxide, which is typically activated by a Lewis acid.
One powerful application of this methodology is the Lewis acid-mediated cyclization of 1,5-diepoxides. rsc.org In this reaction, the activation of a terminal epoxide by a Lewis acid, such as BF₃·OEt₂, initiates an intramolecular nucleophilic attack from the oxygen of the second epoxide. This results in a bicyclic intermediate which is subsequently opened by a tethered nucleophile (e.g., from an acetate or carbonate group) to form the seven-membered oxacycle. rsc.org This tandem process is known to be highly selective, proceeding via an endo-selective and trans-stereoselective cyclization. rsc.org The yields and success of the reaction can be influenced by the nature of the participating functional groups. For instance, using a tert-butyl carbonate instead of an acetate has been shown to improve reaction yields for certain substrates. rsc.org
The formation of the oxepane ring through a 7-endo cyclization of an epoxy alcohol intermediate is a notable aspect of this strategy, as it proceeds effectively despite general stereoelectronic preferences that often favor exo-attack as described by Baldwin's rules. rsc.org
Table 2: Examples of Lewis Acid-Mediated Cyclization of Diepoxides
| Substrate Type | Lewis Acid | Resulting Structure | Yield |
|---|---|---|---|
| Diepoxide Acetate Ester | BF₃·OEt₂ | Fused-bicyclic oxepane acetate | 46-60% rsc.org |
Functional Group Transformations and Derivatization from Oxepane Precursors
Once the core oxepane scaffold is synthesized, further chemical modifications can be performed to introduce diverse functionalities or to access more complex molecular architectures. The functional groups incorporated during the initial cyclization serve as handles for subsequent derivatization.
For example, oxepane derivatives containing nitrile groups can be readily converted into esters via a Pinner reaction using reagents like trimethylsilyl chloride. nih.gov Ester functionalities within the oxepane structure can undergo hydride reduction to furnish the corresponding alcohols, which can then be subjected to further reactions such as esterification to yield acetates. nih.gov These transformations highlight the utility of the oxepane ring as a versatile synthetic intermediate.
The strategic placement of functional groups allows for significant diversification. For instance, the alkene moiety in oxepenes synthesized via the Prins-Peterson reaction provides a site for further chemical manipulation. researchgate.netresearchgate.net Similarly, skeletal remodeling of precursors like 4-hydroxy-2-cyclobutenones can produce highly functionalized oxepane derivatives, which can then be leveraged to form fused or bridged ring systems. nih.gov These subsequent transformations are crucial for building molecular complexity and accessing a wide range of oxepane-containing target molecules.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (+)-isolaurepan |
| Trimethylsilyl chloride |
Polymerization Studies of Oxepane 2,7 Dione
Polymerization Conditions and Kinetics
Melt Polymerization of Oxepane-2,7-dione
Catalyst Concentration Effects
Typically, an increase in the initiator or catalyst concentration leads to a higher polymerization rate. This is because a greater number of active centers are generated, which initiate more polymer chains simultaneously. For instance, in the ROP of ε-caprolactone initiated by stannous octoate, the polymerization rate demonstrates a clear increase with a higher initiator concentration. A similar trend is expected for this compound.
However, the effect on molecular weight can be inverse. According to the principles of living/controlled polymerization, the number-average molecular weight (Mn) is determined by the initial monomer-to-initiator ratio ([M]₀/[I]₀). Therefore, at a constant monomer concentration, increasing the initiator concentration will result in a lower molecular weight, as more polymer chains are formed from the same amount of monomer.
Table 1: Expected Influence of Initiator Concentration on this compound ROP
| Initiator Concentration | Polymerization Rate | Number-Average Molecular Weight (Mn) |
|---|---|---|
| Low | Slower | Higher |
This table illustrates general trends in ROP and is based on principles observed for related cyclic monomers.
Solution Polymerization in Various Solvents
The ring-opening polymerization of this compound has been successfully conducted in solution. researcher.lifetandfonline.com The choice of solvent is crucial as it must solubilize both the monomer and the growing polymer chain while not interfering with the polymerization mechanism.
One of the documented solvents used for the ROP of this compound is methylene (B1212753) chloride. researcher.lifetandfonline.com Studies on the closely related adipic anhydride (B1165640) have also explored other solvents, including toluene, chloroform (B151607), and tetrahydrofuran (B95107) (THF). researchgate.net The use of these solvents suggests that a range of nonpolar to polar aprotic solvents can be suitable for the polymerization of this compound, depending on the chosen initiator system.
Solvent Effects on Polymerization Kinetics
The polarity of the solvent can significantly impact the kinetics of polymerization, particularly for ionic mechanisms. In anionic polymerization of adipic anhydride, for example, the use of polar solvents like chloroform and THF was found to affect monomer conversion and the prevalence of chain-transfer reactions when compared to a nonpolar solvent like toluene. researchgate.net
For ionic polymerizations (cationic and anionic), solvents with higher dielectric constants can stabilize charged intermediates and propagating species. This stabilization can lead to an increased polymerization rate by facilitating charge separation at the active chain end. Conversely, in nonpolar solvents, the active species may exist as less reactive ion pairs, potentially slowing the reaction. researchgate.net
In coordination-insertion polymerization, the solvent can also play a role by competing for coordination sites on the metal catalyst. A strongly coordinating solvent might inhibit monomer binding, thereby reducing the polymerization rate.
Initiator and Catalyst Systems in ROP
The ROP of this compound can be initiated by a diverse array of systems, which are broadly classified as cationic, anionic, and coordination-type. researcher.lifetandfonline.com The choice of initiator dictates the polymerization mechanism and is critical for controlling the polymer's structure and properties.
Cationic Initiators (e.g., AlCl₃, BF₃ · (C₂H₅)₂O)
Strong Lewis acids are effective cationic initiators for the ROP of this compound. researcher.lifetandfonline.com Compounds such as Aluminum chloride (AlCl₃) and Boron trifluoride etherate (BF₃ · (C₂H₅)₂O) can initiate polymerization by attacking the exocyclic carbonyl oxygen of the anhydride, leading to the formation of a cationic species that propagates the chain.
The general mechanism involves the activation of the monomer by the Lewis acid, followed by nucleophilic attack from another monomer molecule, leading to ring-opening. However, cationic ROP of cyclic esters can sometimes be difficult to control, with the potential for side reactions that can limit the final molecular weight.
Anionic Initiators (e.g., CH₃COO⁻K⁺, NaH)
Anionic initiators have also been employed for the polymerization of this compound. researcher.lifetandfonline.com These initiators, such as potassium acetate (B1210297) (CH₃COO⁻K⁺) and sodium hydride (NaH), function by providing a nucleophile that attacks one of the carbonyl carbons of the anhydride ring. This attack opens the ring and generates a carboxylate or alkoxide anion at the chain end, which then propagates by attacking subsequent monomer units.
Studies on the anionic polymerization of adipic anhydride have shown that reaction conditions, including solvent polarity and initiator concentration, significantly influence monomer conversion and molecular weight, with chain-transfer reactions being a notable factor. researchgate.net
Coordination-Type Initiators (e.g., Stannous 2-Ethylhexanoate (B8288628), Dibutyltin (B87310) Oxide, Aluminum Isopropoxide)
Coordination-type initiators are widely used for the ROP of cyclic esters due to their effectiveness in producing high molecular weight polymers with good control. For this compound, initiators such as stannous 2-ethylhexanoate (also known as tin(II) octoate), dibutyltin oxide, and aluminum isopropoxide have been utilized. researcher.lifetandfonline.com
The polymerization typically proceeds via a coordination-insertion mechanism. The monomer first coordinates to the metal center of the catalyst. This is followed by the insertion of the monomer into the metal-alkoxide bond of the initiator, which extends the polymer chain. This mechanism often provides a high degree of control over the polymerization, allowing for the synthesis of well-defined polymer architectures. Aluminum isopropoxide, for instance, has been used to catalyze the reaction of this compound with 2-oxepanone to generate block copolymers. researcher.lifetandfonline.com
Table 2: Initiator Systems Used in the ROP of this compound
| Initiator Class | Specific Examples | Polymerization Mechanism |
|---|---|---|
| Cationic | Aluminum chloride (AlCl₃), Boron trifluoride etherate (BF₃ · (C₂H₅)₂O) | Cationic Ring-Opening |
| Anionic | Potassium acetate (CH₃COO⁻K⁺), Sodium hydride (NaH) | Anionic Ring-Opening |
| Coordination | Stannous 2-ethylhexanoate, Dibutyltin oxide, Aluminum isopropoxide | Coordination-Insertion |
Source: Based on data from Lundmark et al., 1991. researcher.lifetandfonline.com
Organocatalytic Polymerization (e.g., DBU)
The ring-opening polymerization (ROP) of cyclic esters and anhydrides can be effectively achieved using organocatalysts, which offer a metal-free alternative to traditional polymerization catalysts. nih.gov Among these, amidine and guanidine (B92328) bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been investigated for their catalytic activity. nih.govresearchgate.net While specific studies detailing the DBU-catalyzed ROP of this compound are not extensively documented, the mechanism can be inferred from its application in the polymerization of analogous cyclic monomers like 1,5-dioxepan-2-one (B1217222) (DXO). nih.govresearchgate.net
The proposed mechanism for DBU-catalyzed ROP involves an initiator/chain-end activation pathway. nih.gov In this process, the DBU catalyst activates an initiator, typically an alcohol (e.g., benzyl (B1604629) alcohol), through hydrogen bonding, increasing its nucleophilicity. The activated initiator then attacks the carbonyl carbon of the monomer, leading to the opening of the ring and the formation of a propagating chain with a hydroxyl end-group. This terminal hydroxyl group is subsequently activated by DBU to continue the propagation, adding more monomer units. This method allows for a controlled polymerization process. nih.govresearchgate.net The catalytic activity of DBU is generally linked to its basicity. nih.gov
Research on the DBU-catalyzed ROP of DXO demonstrates that the polymerization proceeds in a controlled manner, where the molecular weight of the resulting polymer can be predetermined. nih.govresearchgate.net For instance, when benzyl alcohol is used as an initiator, the conversion of the monomer reaches 38% within 20 minutes under specific conditions. nih.gov
| Catalyst | Monomer/Initiator Ratio ([M]₀/[I]₀) | Time (h) | Conversion (%) | Mₙ (SEC, g/mol ) | PDI (Đ) |
| DBU | 50/1 | 24 | 45 | 4,200 | 1.12 |
| DBU | 100/1 | 24 | 38 | 6,100 | 1.15 |
| DBU | 200/1 | 24 | 35 | 10,200 | 1.18 |
Table 1: Polymerization of 1,5-dioxepan-2-one (DXO) using DBU as an organocatalyst with benzyl alcohol as an initiator. Data illustrates typical results for a DBU-catalyzed ROP of a cyclic ester. nih.govresearchgate.net
Polymer Structure and Formation
Formation of Poly(adipic anhydride)
This compound is the cyclic monomer of adipic acid, also referred to as adipic anhydride. tandfonline.comchemicalbook.comnih.gov The formation of poly(adipic anhydride) occurs through the ring-opening polymerization of this monomer. tandfonline.comnih.gov This process involves the cleavage of one of the acyl-oxygen bonds within the seven-membered ring, leading to the formation of a linear polymer chain composed of repeating adipic anhydride units. tandfonline.com
The synthesis of the this compound monomer itself is typically achieved by reacting adipic acid with acetic anhydride, which forms a polymeric anhydride. nih.gov This polymeric precursor is then subjected to catalytic depolymerization under vacuum to yield the cyclic monomer, this compound. tandfonline.com The subsequent polymerization can be carried out in the melt or in solution. tandfonline.comacs.org Melt polymerization of this compound has been shown to yield low molecular weight poly(adipic anhydride). tandfonline.com The structure of the resulting polymer is susceptible to hydrolytic degradation, which has been a challenge for its application in areas like textiles but has made it a candidate for biodegradable materials. nih.govacs.org
Molecular Weight Control in Polymerization
Controlling the molecular weight of poly(adipic anhydride) is crucial for tailoring its physical and degradation properties. In controlled polymerization techniques like organocatalyzed ROP, the number-average molecular weight (Mₙ) can be effectively managed by adjusting the initial molar ratio of monomer to initiator ([M]₀/[I]₀). researchgate.netnih.gov As demonstrated in the polymerization of similar cyclic esters, a higher monomer-to-initiator ratio generally results in a polymer with a higher molecular weight, as each initiator molecule generates a longer polymer chain. nih.gov
For polyanhydrides synthesized via melt-condensation, the stoichiometry of reactants is critical. For example, when using acetic anhydride in the synthesis, lower concentrations (less than 1 equivalent) can lead to the formation of lower molecular weight polymers. nih.gov This is because any unreacted carboxylic acid monomers remaining in the reaction mixture can act as chain terminators, limiting the growth of the polymer chains. nih.gov Conversely, using a higher concentration of acetic anhydride can produce polymers with higher molecular weights. nih.gov In other advanced polymerization systems like entropy-driven ring-opening metathesis polymerization (ED-ROMP), careful design of monomers and reaction kinetics has enabled the synthesis of polymers with predictable and controlled molecular weights, sometimes reaching very high values (up to 1236 kDa). nih.govrsc.org
Molecular Weight Distribution Analysis
The molecular weight distribution of a polymer is a measure of the heterogeneity of the chain lengths and is typically described by the polydispersity index (PDI or Đ), where Đ = Mₙ/Mₙ. A PDI value of 1.0 indicates a perfectly uniform distribution of chain lengths. The primary technique used to determine the molecular weight and PDI of polymers like poly(adipic anhydride) is size exclusion chromatography (SEC). nih.govresearchgate.net
In controlled polymerizations, it is generally desirable to achieve a narrow molecular weight distribution, with PDI values close to 1.0. For the organocatalyzed ROP of cyclic esters, PDI values are often narrow, typically below 1.2, which indicates a well-controlled process with uniform chain growth. nih.govresearchgate.netrsc.org The molecular weight distribution can significantly influence the material's properties; for instance, the viscosity of pasty poly(ester-anhydrides) is dependent on their molecular weight distribution. nih.gov Analysis via SEC confirms the effectiveness of a given catalytic system in controlling polymerization and achieving polymers with desired molecular characteristics. nih.gov
| Polymerization System | Catalyst/Method | Typical PDI (Đ) Values |
| ROP of DXO | DBU | 1.12 - 1.18 |
| ROP of Epoxides | Organocatalyst with CTA | 1.05 - 2.00 |
| ED-ROMP of Macromonomers | Ruthenium Catalyst | ~1.3 - 1.5 |
| Controlled ED-ROMP | Ruthenium Catalyst | < 1.1 |
Table 2: Comparison of Polydispersity Index (PDI) values achieved in various controlled polymerization systems, as determined by Size Exclusion Chromatography (SEC). nih.govresearchgate.netnih.govnih.gov
Copolymerization Strategies Involving Oxepane 2,7 Dione
Block Copolymer Synthesis
Block copolymerization involves the sequential polymerization of different monomers, resulting in distinct polymeric segments. Oxepane-2,7-dione has been successfully incorporated into block copolymer architectures, primarily with lactones like ε-caprolactone.
The synthesis of A-B block copolymers of this compound and ε-caprolactone (2-oxepanone) has been achieved through ring-opening polymerization. Aluminum isopropoxide has been identified as an effective catalyst for initiating these copolymerization reactions. tandfonline.com Research has demonstrated that living polymerization, utilizing initiators such as aluminum isopropoxide (Al(OiPr)3), can yield high molecular weight copolymers with narrow molecular weight distributions in a relatively short timeframe when reacting adipic anhydride (B1165640) (this compound) with ε-caprolactone. mdpi.com
Furthermore, diblock copolymers, such as mPEG-b-P(ε-CL-co-PgCL), have been synthesized by copolymerizing ε-caprolactone (ε-CL) with propargyl substituted ε-caprolactone (PgCL). PgCL itself is an isomeric mixture that includes 3- and 7-(prop-2-ynyl)oxepan-2-ones, highlighting the use of oxepane (B1206615) derivatives in creating functional block copolymers. rsc.org
Gradient copolymers are characterized by a gradual change in monomer composition along the polymer chain, offering unique properties compared to statistical or block copolymers. uq.edu.au Kinetic studies of the copolymerization of ε-caprolactone and 7-(prop-2-ynyl)oxepan-2-one (a related oxepanone derivative) have provided insights into the composition profile of the resulting gradient copolymers. rsc.org
Detailed analysis revealed that these gradient copolymers exhibit a lightly tapered composition profile. This profile is marked by an increased consumption of ε-caprolactone at higher conversions, particularly as the more reactive 7-(prop-2-ynyl)oxepan-2-one monomer becomes depleted. rsc.org These experimental findings have been corroborated by quantum chemical calculations, which further elucidate the precise structure and composition of the copolymers. rsc.org
The reactivity ratios of the comonomers were determined using the Integrated Ideal Model, providing quantitative data on their copolymerization behavior:
Table 1: Copolymerization Parameters of ε-Caprolactone and 7-(prop-2-ynyl)oxepan-2-one
| Monomer | Reactivity Ratio (r) rsc.org |
| ε-Caprolactone (rε-CL) | 0.36 |
| 7-(prop-2-ynyl)oxepan-2-one (r7-is) | 2.79 |
These values confirm the higher reactivity of the 7-isomer in this comonomer pair. rsc.org
Random Copolymerization Approaches
Random copolymerization involves the statistical incorporation of different monomer units along the polymer chain. This compound and its derivatives have been explored in this context to introduce specific functionalities and modify material properties.
Random ring-opening copolymerization of 2-oxepane-1,5-dione (OPD), a related oxepane derivative, with ε-caprolactone (ε-CL) has been successfully demonstrated. researchgate.netresearchgate.net This bulk polymerization typically employs stannous octoate and butanol as the initiating system. researchgate.net Nuclear Magnetic Resonance (1H NMR) analysis has confirmed the successful polymerization and allowed for the accurate calculation of the functional unit incorporation into the copolymer structure. researchgate.net
The resulting copolymers exhibit tunable thermal properties. For instance, the melting temperature (Tm) of the copolymer was observed to increase consistently and monotonically from 60 °C to approximately 150 °C, a phenomenon attributed to cocrystallization effects. researchgate.net A significant advantage of incorporating 2-oxepane-1,5-dione is the presence of electrophilic ketone moieties within its repeat unit. These ketone groups enable post-polymerization functionalization through reactions such as the formation of hydrazone and ketoxime ether linkages, facilitating the creation of complex polymer architectures, including amphiphilic graft copolymers. researchgate.netwustl.edu
Blending and Copolymerization for Material Property Modulation
Beyond direct copolymerization, the blending of polymers, including those derived from this compound, offers another pathway to modulate material properties, combining the characteristics of individual components.
Physical blending of poly(trimethylene carbonate) (PTMC) and poly(adipic anhydride) (PAA), where poly(adipic anhydride) is the polymer of this compound, has been investigated as a method to modify material properties. tandfonline.comchemsrc.com These blends, prepared via solution blending, offer a convenient and cost-effective approach to combine polymers with distinct degradation characteristics. tandfonline.com
Thermal analysis using Differential Scanning Calorimetry (DSC) revealed that the glass transition temperature (Tg) of PTMC and the melting temperature (Tm) of PAA in the blend were lower than those of their respective homopolymers. These thermal transitions were also found to be dependent on the molecular weight of PTMC within the blends. tandfonline.com Scanning Electron Microscopy (SEM) micrographs indicated the presence of a thick dispersion within the blend morphology. tandfonline.com
Degradation studies demonstrated that the molecular weight of PTMC significantly decreased during in vitro degradation when blended with PAA. For instance, samples containing 40% PTMC exhibited a 39% drop in number-average molecular weight (Mn), a 12% drop in weight-average molecular weight (Mw), and a 44% increase in polydispersity within 25 days. tandfonline.com
Table 2: Degradation of Poly(trimethylene carbonate) (PTMC) in PTMC/Poly(adipic anhydride) (PAA) Blends (40% PTMC Sample) tandfonline.com
| Parameter | Change within 25 days |
| Number-average molecular weight (Mn) | -39% |
| Weight-average molecular weight (Mw) | -12% |
| Polydispersity | +44% |
This reduction in PTMC molecular weight was attributed to the formation of PTMC oligomers through degradation. The PAA oligomers, acting as a rapidly degrading plasticizer, contributed to an acidic environment that accelerated the degradation of PTMC in phosphate (B84403) buffer solutions. The rate of degradation and the pH of the degradation media were observed to vary depending on the blend composition. tandfonline.com
Further studies on PTMC/PAA blends focused on their stability, sterilizability, and in vivo biocompatibility. While both beta-radiation and ethylene (B1197577) oxide gas treatments were used for sterilization, ethylene oxide gas sterilization had a more pronounced effect on the matrix properties compared to radiation treatment. PTMC-rich matrices demonstrated good biocompatibility, whereas PAA-rich matrices induced inflammatory responses, likely due to a burst release of degradation products. diva-portal.org
Post Polymerization Modification and Functionalization of Oxepane 2,7 Dione Derived Polymers
Introduction of Functional Groups for Advanced Materials
The strategic introduction of functional groups onto polymer backbones or chain ends is crucial for developing advanced materials with precisely engineered properties, such as enhanced reactivity, biocompatibility, or specific binding capabilities nih.gov.
Pendant ketone groups represent valuable reactive sites for post-polymerization modification. In the context of oxepane-derived polyesters, these groups are typically introduced through the copolymerization of ε-caprolactone (ε-CL) with 2-oxepane-1,5-dione (OPD) via ring-opening polymerization (ROP) researchgate.netnih.govnih.gov. This process yields poly(ε-caprolactone-co-2-oxepane-1,5-dione) (P(CL-co-OPD)) copolymers, which feature reactive ketone moieties along their polyester (B1180765) backbone researchgate.netnih.gov. The presence of these ketone groups allows for facile and orthogonal incorporation of multiple functionalities, while minimizing exposure to conditions that could lead to premature polymer degradation nih.gov.
An example of such copolymer synthesis involves the random ring-opening polymerization of ε-caprolactone and 2-oxepane-1,5-dione in bulk, often catalyzed by stannous octoate and initiated by butanol researchgate.net. Analysis by proton nuclear magnetic resonance (¹H NMR) spectroscopy confirms the successful polymerization and allows for the calculation of the functional unit incorporation researchgate.net.
"Click" chemistry encompasses a set of highly efficient, selective, and orthogonal reactions that are ideal for polymer functionalization due to their high yields, mild reaction conditions, and tolerance to various functional groups nih.govresearchgate.net. Polymers derived from oxepane-based monomers can be endowed with "clickable" functionalities such as alkyne, azide (B81097), and methyl acrylate (B77674) groups researchgate.net.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent "click" reaction, widely utilized for grafting polymers due to its high efficiency nih.govacs.org. For instance, azide-functionalized polymers can be synthesized, and subsequent CuAAC reactions can attach various functional groups with high conversion efficiencies, often exceeding 95% nih.gov. While unprotected alkynes can sometimes undergo side reactions, azide functionalities have been shown to be tolerant to certain polymerization conditions, producing polymers with narrow molecular weight distributions nih.gov.
Research has demonstrated the ability to create mono- and multifunctionalized degradable polyesters bearing ketone, alkyne, azide, and methyl acrylate (MA) groups researchgate.net. A study utilizing a quartz crystal microbalance (QCM) to quantify surface conjugation efficiency on poly(caprolactone) (PCL) thin films modified with these "clickable" groups revealed varying conversion efficiencies. Alkyne-functionalized polymers showed the highest conversion efficiency, followed by methyl acrylate and azide polymers, while polymer films possessing ketone groups were less amenable to direct surface functionalization in that specific context researchgate.net.
Table 1: Relative Surface Conjugation Efficiency of "Clickable" Functional Groups on PCL-based Films
| Functional Group | Relative Conversion Efficiency (Qualitative) researchgate.net |
| Alkyne | Highest |
| Methyl Acrylate | Moderate |
| Azide | Moderate |
| Ketone | Lower |
Chemical Derivatization Reactions
Once functional groups are incorporated into the polymer, various chemical derivatization reactions can be performed to further tailor the material's properties or introduce specific bioactive molecules.
Pendant ketone groups in oxepane-derived copolymers, such as P(CL-co-OPD), provide a versatile platform for conjugation reactions researchgate.netresearchgate.net. A common strategy involves their reaction with aminooxy groups or hydrazines, leading to the formation of stable hydrazone linkages nih.govacs.orguliege.be. For example, hydroxyethyl (B10761427) hydrazine (B178648) can be conjugated to these pendant ketone groups researchgate.netuliege.be. This reaction effectively introduces hydroxyl groups onto the polymer backbone, which can then serve as new sites for further chemical modifications researchgate.netuliege.be. This "grafting onto" approach allows for the incorporation of hydrophilic polymers or other nucleophiles with aminooxy-termini nih.gov.
A synthetic scheme often depicts the copolymerization of 2-oxepane-1,5-dione and ε-caprolactone to produce a random copolymer with pendant ketone groups, followed by the conjugation of hydroxyethyl hydrazine to these ketone groups to yield a polymer with pendant hydroxyl groups researchgate.net.
The hydroxyl groups introduced through reactions like those with hydroxyethyl hydrazine can be further activated for subsequent conjugation. A common activating agent is 4-nitrophenyl chloroformate (NPC) researchgate.netfishersci.caacs.orgkpi.ua. NPC is a highly electrophilic reagent that reacts with hydroxyl groups to form activated 4-nitrophenyl carbonate esters fishersci.cakpi.ua. These activated carbonates are highly reactive towards primary amines, making them excellent intermediates for coupling various amine-containing molecules, including peptides and proteins, to the polymer surface researchgate.netacs.orgkpi.ua.
The activation process with NPC typically involves reacting the hydroxyl-functionalized polymer with NPC in the presence of a base, such as 4,4-dimethylaminopyridine (DMAP), in a suitable solvent like dry dimethyl sulfoxide (B87167) (DMSO) and pyridine (B92270) kpi.ua. Nuclear magnetic resonance (NMR) analysis can confirm the ester formation, which preferentially occurs at certain hydroxyl positions, such as the C6 hydroxy groups of pullulan in a related application kpi.ua. This activation method provides an easy route to obtain amine-reactive polymer derivatives kpi.ua.
Reductive amination is another powerful chemical derivatization strategy employed for functionalizing polymers containing ketone or aldehyde groups harth-research-group.orgnih.gov. This reaction involves the conversion of carbonyl groups (ketones or aldehydes) into amine functionalities through an imine intermediate, followed by reduction nih.gov. This method is particularly useful for introducing primary amine groups, which can then serve as versatile handles for further conjugations, such as amide bond formation.
In the context of oxepane-derived polymers, reductive amination has been explored for the functionalization of polyesters with integrated functionalities harth-research-group.org. However, some studies have noted challenges, such as a lack of selectivity or detrimental lactamization side reactions, depending on the specific polymer architecture and reaction conditions uliege.be. Despite these potential challenges, reductive amination remains a valuable tool for creating functionalized polyester materials, allowing for the controlled introduction of amine groups for diverse applications harth-research-group.orgnih.gov.
Degradation Mechanisms of Oxepane 2,7 Dione Based Polymeric Materials
Hydrolytic Degradation Pathways
Hydrolytic degradation is a predominant mechanism for Oxepane-2,7-dione based polymeric materials, such as polyanhydrides. This process involves the scission of labile bonds within the polymer backbone upon reaction with water, converting high-molecular-weight, water-insoluble macromolecules into smaller, water-soluble molecules nih.govrsc.org. The rate at which water penetrates the polyanhydride matrix is often slower than the cleavage rate of the anhydride (B1165640) bonds, suggesting that these polymers commonly undergo surface erosion acs.orgrsc.org.
Influence of Polymer Backbone Structure on Hydrolysis
The chemical structure of the polymer backbone significantly dictates the rate of hydrolytic degradation. For aliphatic polyanhydrides, an increase in the methylene (B1212753) carbon chain length within the polymer backbone generally leads to an increased degradation rate acs.org. Conversely, the incorporation of ester linkages into the polyanhydride backbone can enhance the material's shelf life by providing a shielding effect to the hydrolytically sensitive anhydride bonds acs.org.
The crystallinity of the polymer also plays a crucial role; crystalline polymers tend to erode more slowly than their amorphous counterparts acs.org. For instance, poly(CPTEG) showed a faster erosion mechanism due to its lack of crystallinity, whereas increasing the content of CPH in poly(CPTEG-CPH) fine-tuned the erosion behavior from bulk to surface erosion due to increased crystallinity acs.org. Introducing hydrophilic moieties, such as ether bonds, into the polymer backbone can increase hydrophilicity and, consequently, enhance biodegradation capabilities confer.cz.
Role of Hydrophobic Content in Degradation Kinetics
The hydrophobic content within the polymeric structure directly influences hydrolytic degradation kinetics. A higher hydrophobic content generally alters the hydrolytic degradation, often slowing it down acs.orgrsc.org. The rate of degradation for aliphatic polyanhydrides is directly proportional to the water solubility of their constituent monomers acs.org. For example, polyanhydrides prepared from diacid monomers with longer carbon chain lengths (e.g., 7-10 carbons) exhibit slower degradation rates compared to those derived from more water-soluble monomers acs.orgrsc.org. This is because a more hydrophobic chemical structure near the anhydride bond allows for less water retention, leading to slower hydrolysis rsc.org.
Formation of Acidic Degradation Environments
The hydrolytic degradation of poly(adipic anhydride) (PAA) can lead to the formation of an acidic environment. Studies on blends of poly(trimethylene carbonate) (PTMC) and poly(adipic anhydride) have shown that PAA oligomers, which are products of its degradation, act as a fast-degraded plasticizer and contribute to an acidic environment in the phosphate (B84403) buffer solution. This acidic environment can, in turn, accelerate the degradation of other polymer components within the blend tandfonline.com.
The degradation of poly(adipic anhydride) to adipic acid, a dicarboxylic acid, inherently contributes to the acidity of the surrounding medium. While acidic environments can sometimes slow down the degradation rates of certain polyanhydrides nih.gov, the initial formation of these acidic products is a characteristic feature of their hydrolytic breakdown.
An example of the effect of poly(adipic anhydride) degradation on molecular weight changes is presented in the table below, showing the degradation of poly(trimethylene carbonate) (PTMC) in a blend with poly(adipic anhydride).
| Polymer Component | Degradation Time (Days) | Change in Number Average Molecular Weight (Mn) | Change in Weight Average Molecular Weight (Mw) | Change in Polydispersity Index |
| PTMC (40% in blend) | 25 | -39% | -12% | +44% |
| Table 1: Molecular Weight Changes of PTMC in a Blend with Poly(Adipic Anhydride) tandfonline.com. |
Photodegradation Processes
Photodegradation involves the light-induced physical and chemical alterations of polymer structures physchemres.org. This process is initiated by the absorption of photons, primarily in the ultraviolet (UV) range of the electromagnetic spectrum encyclopedia.pub. Photodegradation can occur in the absence of oxygen (photolysis) or in its presence (photooxidative degradation), both leading to significant changes in material properties encyclopedia.pub. Factors such as polymer structure, light wavelength, oxygen availability, and temperature all influence the rate and extent of photodegradation encyclopedia.pub.
Accelerated Artificial Ageing Studies
Accelerated artificial ageing studies are crucial for understanding the long-term stability of polymeric materials under simulated environmental conditions. While general principles of photodegradation and accelerated ageing apply to a wide range of polymers, specific accelerated artificial ageing studies focusing solely on polymers derived from this compound (poly(adipic anhydride)) were not extensively detailed in the current literature search. However, studies on related dione (B5365651) compounds, such as 2-oxepane-1,5-dione (OPD), have shown its ability to act as a photosensitizing molecule, accelerating the photodegradation rate of polyesters when used as an additive or copolymerized qut.edu.au. It is important to distinguish between this compound and 2-oxepane-1,5-dione, as they are different chemical structures.
Chain Scission and Crosslinking Mechanisms Under Photodegradation
Photodegradation typically involves a complex interplay of chain scission and crosslinking mechanisms physchemres.orgencyclopedia.pub.
Chain Scission: This process involves the breaking of the polymer backbone chains due to light exposure encyclopedia.pub. It leads to a reduction in the polymer's molecular weight, which in turn adversely affects its mechanical properties, often resulting in embrittlement and a loss of strength encyclopedia.pub. Chain scission can occur randomly along the polymer chain or at specific weak points encyclopedia.pub. In photo-oxidation, UV radiation generates free radicals that react with oxygen, initiating oxidative scission encyclopedia.pub.
Crosslinking: This mechanism involves the light-induced formation of new bonds between adjacent polymer chains encyclopedia.pub. While initially, crosslinking can increase the material's strength, prolonged exposure can lead to increased brittleness over time encyclopedia.pub. Crosslinking is more prevalent in polymers containing unsaturated bonds or reactive side groups encyclopedia.pub.
These two mechanisms often operate in a competing manner, with the dominant mechanism depending on the specific polymer, the wavelength of light, and environmental conditions encyclopedia.pub. The formation of oxygen-containing functional groups, such as olefins, ketones, and aldehydes, are highly predictable products of photo-initiated degradation reactions physchemres.org.
Tuning Photodegradability through Incorporation Methods
The photodegradability of polymeric materials can be significantly influenced and tuned by the incorporation of this compound (OPD). As a photosensitizing molecule, OPD has been shown to accelerate the photodegradation rate of polyesters. acs.org This acceleration occurs through distinct mechanisms depending on how OPD is integrated into the polymer matrix. acs.org
There are primarily two methods of incorporation:
As an additive (blending): OPD can be physically blended with commercial polymers. acs.org
As a monomer (copolymerization): OPD can be copolymerized with other monomers, such as ε-caprolactone (CL), to form copolymers like poly(ε-caprolactone-co-2-oxepane-1,5-dione) (P(CL-co-OPD)). acs.orgresearchgate.net
The presence of ketone groups within the structure of OPD-containing polymers facilitates photolysis. These carbonyl moieties can undergo Norrish type I or Norrish type II reactions under ultraviolet (UV) light, leading to chain scission and degradation of the polymer backbone. wikipedia.orgresearchgate.net This intrinsic photoreactivity of the ketone group provides a pathway for controlled degradation.
Furthermore, the method of incorporation also influences the hydrolytic stability of the resulting polymers. Studies have revealed that copolymers containing OPD units, such as P(CL-co-OPD), can be hydrolytically less stable compared to poly(ε-caprolactone) (PCL) homopolymers of comparable molecular weight. researchgate.netresearchgate.net This reduced stability is attributed to the increased hydrophilicity imparted by the ketone groups from the OPD units, which enhances water absorption and subsequent hydrolytic cleavage. researchgate.net
Beyond degradation, the reactive ketone groups in P(CL-co-OPD) also offer opportunities for post-polymerization functionalization. These electrophilic ketones are susceptible to orthogonal reactions with nucleophiles, such as aminooxy derivatives, to form stable ketoxime ether linkages. researchgate.netwustl.edupsu.edu This allows for the grafting of small molecules or polymer chains, enabling further tuning of the material's properties, including its degradation profile and potential for cross-linking. wustl.edupsu.edu
Degradation in Biological Media and Environmental Contexts
The degradation behavior of this compound-based polymeric materials in biological and environmental contexts is critical for their practical applications, especially in biomedical and sustainable material fields.
Degradation in Phosphate Buffer Solutions
The hydrolytic degradation of polymers incorporating this compound (2-oxepane-1,5-dione, OPD) has been extensively studied in simulated physiological environments, such as phosphate buffer solutions. Research indicates that random copolyesters of ε-caprolactone (ε-CL) and OPD exhibit a faster hydrolytic degradation rate in a phosphate buffer (pH = 7.4) at 37 °C compared to poly(ε-caprolactone) (PCL) homopolymers of similar molecular weight. researchgate.net
This accelerated degradation is primarily due to the enhanced hydrophilicity introduced by the ketone functionalities of the OPD units within the copolymer backbone. researchgate.net The increased affinity for water facilitates the penetration of the aqueous medium into the polymer matrix, promoting the hydrolytic cleavage of ester bonds. Detailed research findings confirm this through various analytical techniques, monitoring the time-dependent changes in:
Water absorption: A higher rate of water uptake is observed in OPD-containing copolymers. researchgate.net
Weight loss: Faster mass reduction indicates more rapid polymer erosion. researchgate.netscispace.com
Melting temperature (Tm): Changes in Tm can reflect alterations in polymer crystallinity and molecular weight during degradation. researchgate.netscispace.com
Molecular weight (Mn): A more pronounced decrease in molecular weight signifies backbone scission. researchgate.net
For instance, P(CL-co-OPD) derived graft copolymers, such as poly(ε-caprolactone-graft-poly(ethylene oxide)) (PCL-g-PEO), have shown immediate signs of degradation upon dispersion in aqueous solutions, as evidenced by techniques like 1H NMR spectroscopy and gel permeation chromatography (GPC). wustl.edu
The following table summarizes typical observations regarding the hydrolytic degradation of P(CL-co-OPD) compared to PCL homopolymer in phosphate buffer solution (pH 7.4, 37 °C):
| Property | P(CL-co-OPD) (e.g., 30 mol% OPD) | PCL Homopolymer |
| Hydrolytic Rate | Faster | Slower |
| Water Absorption | Higher | Lower |
| Weight Loss | More significant | Less significant |
| Molecular Weight | Decreases more rapidly | Decreases less rapidly |
| Hydrophilicity | Higher | Lower |
Biocompatibility of Degraded Products
The biocompatibility of degraded products from this compound-based polymers is a critical aspect for their use in biomedical applications. Aliphatic polyesters, as a class, are widely recognized for their inherent biocompatibility and biodegradability, making them suitable for various medical uses. psu.edursc.org The degradation of these polymers typically yields smaller, often non-toxic molecules that can be readily metabolized and eliminated by biological systems or processed in environmental contexts. rsc.org
Specifically, studies on poly(ε-caprolactone-co-2-oxepane-1,5-dione) (P(CL-co-OPD)) have indicated that the resulting materials and their degradation products exhibit favorable biocompatibility. For example, materials derived from P(CL-co-OPD) have been reported to be non-toxic to endothelial cells and macrophages, which are crucial cell types in biological systems. caldic.com This non-toxicity is a key requirement for materials intended for drug delivery, tissue engineering, and other implantable medical devices. The ability of the polymer to break down into benign components minimizes the risk of adverse inflammatory responses or systemic toxicity, facilitating their safe use in vivo.
Surface Erosion vs. Bulk Degradation
Polymer degradation in biological and environmental settings can proceed via two primary mechanisms: surface erosion or bulk degradation. The mode of erosion is largely determined by the interplay between the rate of water penetration into the polymer matrix and the rate of hydrolytic bond cleavage within the material. wikipedia.orgnih.gov
Surface Erosion: In contrast, surface erosion occurs when the rate of chemical bond cleavage on the polymer's surface is faster than the rate of water diffusion into the bulk of the material. This leads to a progressive "shedding" of the material from its exterior surface, while the interior remains largely intact until the surrounding material has degraded. wikipedia.org This mechanism is often preferred for controlled release applications because it can lead to a more linear and predictable release profile.
While polyesters typically exhibit bulk degradation, the specific composition and cross-linking density of this compound-based polymers can influence this behavior. For instance, highly crosslinked elastomers, which may include those derived from OPD, can exhibit degradation consistent with a surface erosion mechanism. This is attributed to a slower rate of solvent (water) penetration into the dense bulk of the highly crosslinked network compared to the rate of hydrolysis of the ester bonds on the surface. researchgate.net Conversely, less crosslinked materials tend to degrade via a bulk degradation fashion. researchgate.net Therefore, by controlling the architecture and cross-linking of polymers incorporating this compound, it may be possible to tune their degradation mechanism between bulk and surface erosion.
Advanced Applications of Oxepane 2,7 Dione Derived Materials
Biomedical and Pharmaceutical Applications
The unique properties of polyanhydrides, including their tunable degradation rates and ability to encapsulate various therapeutic agents, position them as promising candidates in biomedical and pharmaceutical applications acs.orgnih.gov. They are particularly explored for drug, vaccine, and peptide delivery carriers in different formulations acs.org.
Polyanhydrides derived from monomers like oxepane-2,7-dione are extensively investigated as controlled drug delivery vehicles. The structure of these polymers can be synthetically manipulated to achieve desired characteristics, such as specific degradation rates and mechanical properties, crucial for effective drug release acs.orgnih.gov.
Synthetic biodegradable polymers, including those derived from this compound, enable the controlled release of therapeutic agents. Drugs can be physically or chemically admixed into the polymer matrix to create formulations for sustained release, either orally or via injection acs.orgnih.gov. The polymer degrades over time at a specific site, facilitating a controlled release of the encapsulated drug acs.orgnih.govscispace.com. Aromatic polyanhydrides, for instance, exhibit high mechanical strength and hydrolytic stability, which slows down their degradation, making them useful for sustained drug release nih.gov.
Biodegradable polymeric systems have also been developed for gene delivery, particularly in cancer treatment afinitica.com. While specific detailed research findings on this compound directly in gene delivery platforms were not extensively detailed in the provided search results, the broader class of synthetic polymers, including polyanhydrides, are recognized for their potential in delivering genes nih.govacs.org. The ability of these polymers to encapsulate and protect genetic material, followed by controlled release, is a key aspect of their utility in this area.
Polyanhydride nanoparticles, including those potentially derived from this compound, are being developed as drug delivery carriers. For example, pegylated polyanhydride nanoparticles have shown promise in improving the oral bioavailability of chemotherapy drugs like docetaxel (B913) and paclitaxel (B517696) acs.org. Pegylation can slightly decrease the mean size and negative zeta potential of these nanoparticles while allowing for high drug loading acs.org. Research also highlights the synthesis of nanoparticle networks through controlled cross-linking reactions of ketone groups integrated into linear polyester (B1180765) backbones, which can involve monomers like 2-oxepane-1,5-dione (a related oxepanedione) researchgate.net.
While the search results did not provide direct specific examples of "boron-enhanced drug delivery approaches" explicitly using this compound, polyanhydrides are a class of polymers that can be engineered for various advanced delivery strategies. The inclusion of boron-containing compounds in drug delivery systems is an area of active research, often aimed at enhancing targeting or therapeutic efficacy. Given that this compound can be incorporated into diverse polymer structures, it is conceivable that its derivatives could be adapted for such approaches, though specific data on this combination were not found in the provided snippets. The broader category of "inorganic compounds containing boron" is mentioned as a product with functional groups in the context of chemical properties of this compound, indicating a potential for such modifications cymitquimica.com.
This compound derived polymers contribute to the development of biomaterials and scaffolds for tissue engineering. Biodegradable polymers are crucial in this field, providing physical and biochemical support for cell growth and proliferation mit.edu.
Polyanhydrides, including those synthesized from cyclic adipic anhydride (B1165640) (this compound), have been investigated for their use as absorbable biomaterials polymer.or.krdntb.gov.ua. Their tunable degradation properties and the ability to form various structures make them suitable for creating scaffolds acs.orgtandfonline.com. For instance, blends from poly(trimethylene carbonate) (PTMC) and poly(adipic anhydride) (PAA) have been prepared, demonstrating how physical blending can modify degradation properties, offering a convenient and cost-effective method to combine components with different degradation characteristics tandfonline.com. The degradation rate and pH of the degradation media in these blends can be controlled by their composition tandfonline.com.
The development of electroactive injectable degradable hydrogels, which can serve as bioactive scaffolds for tissue regeneration, is also an area where such polymers could be relevant researchgate.net. While not directly mentioning this compound, the broader context of functionalized polyesters and biodegradable polymers for tissue engineering scaffolds aligns with the potential applications of its derivatives researchgate.netuu.nl. Scaffolds are designed to assist cellular growth and proliferation and their biocompatibility is a fundamental property oxford-optronix.de.
Table 1: Properties of Poly(Adipic Anhydride) Blends for Biomaterial Applications
| Blend Composition (PTMC:PAA) | Initial Molecular Weight (Mn) of PTMC | Molecular Weight Drop (%) in PTMC (25 days) | Polydispersity Index Increase (%) (25 days) | Notes | Reference |
| 40% PTMC | Varied | 39% | 44% | PAA oligomers act as fast-degraded plasticizer, creating acidic environment, speeding up PTMC degradation. | tandfonline.com |
Table 2: General Characteristics of Polyanhydrides for Biomedical Use
| Property/Characteristic | Description | Relevance to Biomedical Applications | Reference |
| Biocompatibility | Generate non-toxic metabolites upon degradation, easily eliminated from the body. | Ensures safety for in-vivo applications. | acs.org |
| Degradation Rate | Tunable; rate of water penetration into matrix is slower than anhydride bond cleavage. | Allows for controlled release kinetics and scaffold erosion. | acs.org |
| Mechanical Properties | Can be tailored through cross-linking or copolymerization. | Important for structural integrity in scaffolds and sustained release devices. | acs.org |
| Synthesis | Can be synthesized and scaled up from low-cost starting materials. | Facilitates practical and economic production for widespread use. | acs.org |
Biomaterials and Tissue Engineering Scaffolds
Coating of Biomaterials
Polymers synthesized from cyclic anhydrides, including this compound, are utilized in the development of biodegradable multi-block copolymers. These copolymers can be engineered to form drug-eluting coatings for various medical devices. The ability to control the degradation and drug release properties of these materials is a significant advantage in this application area. sigmaaldrich.comfishersci.ca
Hydrogel Fabrication for Biomedical Use
Hydrogels, characterized by their three-dimensional polymeric networks and high water absorption capacity, are widely employed in biomedical and pharmaceutical sectors due to their inherent softness, non-toxicity, biocompatibility, and biodegradability. While this compound itself is a monomer, its derivatives, such as polyesters and polyanhydrides, contribute to the fabrication of hydrogels. For instance, a related compound, 2-oxepane-1,5-dione, has been investigated as a precursor for functionalizable, biodegradable, photocrosslinked elastomers, which are relevant for hydrogel applications. The copolymerization of 2-oxepane-1,5-dione with other cyclic monomers like ε-caprolactone yields polymers with ketone groups in their backbone, which can then be further functionalized, enabling their use in the creation of complex degradable polyester materials that can form solution-state aggregates pertinent to biomedical uses. fishersci.comfishersci.ienih.gov
Implants and Long-Term Stability Considerations
Polymers derived from this compound, such as polyanhydrides, are considered for long-term degradable implants. These materials offer advantages over biostable polymers by degrading into biocompatible metabolites that are easily eliminated from the body, thereby avoiding the need for surgical removal. nih.gov The ring-opening polymerization of cyclic adipic anhydride (this compound) has been explored for the synthesis of polyadipic anhydride, a class of polyanhydrides. nih.govcore.ac.uk The design of these biodegradable multi-block copolymers, including those incorporating cyclic anhydrides, aims for thermal properties that allow processing at low temperatures, minimizing undesired degradation during manufacturing while ensuring suitability for biomedical implants. sigmaaldrich.comfishersci.ca
Excipients in Pharmaceutical Formulations
The versatility of polymers derived from this compound extends to their potential use as excipients in pharmaceutical formulations. These materials can function as pharmaceutically acceptable diluents, carriers, or stabilizers. Biodegradable, phase-separated segmented multi-block copolymers, which can be derived from cyclic anhydrides like this compound, are finding utility in various pharmaceutical applications. sigmaaldrich.comfishersci.cafishersci.ie The ability to manipulate the structure of polyanhydrides derived from such monomers allows for custom design to meet specific therapeutic strategies, making them attractive for controlled drug delivery systems. nih.gov
Other Advanced Material Applications
Beyond direct biomedical applications, materials derived from this compound contribute to advanced materials with tailored properties.
Materials with Tunable Photodegradability
Research has investigated the use of specific oxepanedione isomers to influence the photodegradation of biodegradable polyesters. For instance, 2-oxepane-1,5-dione (OPD), a photosensitizing molecule, has been employed to tune the photodegradability of biodegradable polymer films. This is achieved by incorporating OPD either as an additive blended with commercial polymers or as a monomer in copolymerization. Studies have shown that OPD can accelerate the rate of photodegradation in polyesters, and the differing degradation mechanisms observed in blends versus copolymers offer a pathway to control the photodegradability by altering the method of OPD incorporation. qut.edu.au
Specialty Polymers for Tailored Physicochemical and Biological Behavior
This compound serves as a monomer for synthesizing polyanhydrides, a class of synthetic biodegradable polymers whose structure can be synthetically manipulated to achieve desired characteristics. nih.gov These polymers offer the flexibility to be custom-designed in terms of their degradation kinetics to suit specific anatomical sites or applications. nih.govfishersci.com The ability to control monomer composition, segment ratio, and length in copolymers derived from cyclic monomers, including this compound, allows for the creation of a variety of polymers with easily tunable properties. This tunability is particularly valuable for constructing drug delivery matrices that can precisely contain and release therapeutic agents, such as injectable drug-loaded biodegradable microspheres or drug-eluting coatings for medical devices. fishersci.ca The synthetic versatility and flexible features of these polymers enable the customization of their physicochemical and biological behavior for diverse advanced material applications. sigmaaldrich.comfishersci.ienih.govnih.govfishersci.iefishersci.comlabsolu.calabsolu.ca
Computational and Theoretical Investigations of Oxepane 2,7 Dione and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT) studies, provide invaluable insights into the electronic structure, reactivity, and mechanistic pathways involving oxepane-2,7-dione and its derivatives. These computational approaches help in understanding the fundamental principles governing the behavior of these molecules.
Density Functional Theory (DFT) Studies on Oxidation
DFT studies have been instrumental in understanding the oxidation pathways involving oxepane (B1206615) derivatives. For instance, the ring-opening hydrolysis of cyclohexene (B86901) oxide, catalyzed by Lewis acids, can lead to a series of products, including this compound. This process involves the insertion of oxygen into the carbon backbone, and DFT calculations can shed light on the selectivity and mechanism of such oxidation reactions. acs.orgmit.edu
Another example involves the photolysis of dispiro[cyclohexane-1,3′- rsc.orgacs.orgresearchgate.netnih.govtetraoxane-6′,2′′-tricyclo[3.3.1.13,7]decan]-4-one (TX), an antiparasitic 1,2,4,5-tetraoxane. DFT (B3LYP)/6-311++G(3df,3pd) level of theory calculations, with and without Grimme's dispersion correction, were used to investigate its molecular structure and photochemistry. These studies revealed that photolysis leads to the formation of oxepane-2,5-dione and 4-oxohomoadamantan-5-one as photoproducts. The mechanism involves initial photoinduced cleavage of an O−O bond, forming an oxygen-centered diradical that regioselectively rearranges to a more stable secondary carbon-centered/oxygen-centered diradical, ultimately yielding the final products. researchgate.net
Prediction of Reaction Pathways and Energetics
Computational studies are crucial for predicting reaction pathways and energetics for this compound and related structures. For seven-membered cyclic systems like oxepane, conformational analysis is complex due to their flexibility and the existence of numerous conformations with similar energies. Theoretical methods, especially molecular mechanics, are powerful tools when pseudorotational barriers are too low to be observed experimentally. researchgate.netresearchgate.net
For example, DFT calculations have been used to rationalize the retro-Claisen rearrangement of spiro[2-vinylcyclopropane-1,5′-pyrimidine-4′,6′-dione], an intermediate in the synthesis of complex natural products. This rearrangement, which forms a C–O bond while breaking a C–C bond, was directly afforded by a 2,5-dihydrooxepin-fused heterotricyclic product. researchgate.netresearchgate.net In the synthesis of substituted oxepane derivatives from 4-hydroxy-2-cyclobutenones, computational studies supported an initially proposed Rh(I)-catalyzed reaction pathway involving a fused [3.2.0] bicycle intermediate, but also suggested an alternative pathway through a C–C bond-cleaved Rh(III) intermediate. The calculated barrier for the suggested mechanism was 32.0 kcal/mol, indicating a high but plausible energy pathway under experimental conditions. nih.gov
Insights into Copolymerization Parameters and Reactivity Ratios
Quantum chemical calculations provide valuable insights into the copolymerization parameters and reactivity ratios of oxepane derivatives. For instance, in the copolymerization of ε-caprolactone (ε-CL) with 7-(prop-2-ynyl)oxepan-2-one, quantum chemical calculations were used to validate experimental findings regarding the precise structure and composition of the resulting copolymers. rsc.orgrsc.org Kinetic experiments and computational calculations helped determine the copolymerization parameters and composition profiles. The more reactive 7-(prop-2-ynyl)oxepan-2-one was found to be almost depleted at higher conversions, leading to a lightly tapered composition profile in the gradient copolymers. rsc.org
Mechanistic Elucidation via Computational Modeling
Computational modeling plays a vital role in elucidating the detailed mechanisms of reactions involving this compound, particularly in polymerization processes and stereoselective synthesis.
Elucidation of Polymerization Mechanisms (e.g., Insertion, Anhydride (B1165640) Exchange)
Ring-opening polymerization (ROP) is a key method for synthesizing polyesters from cyclic monomers. For cyclic anhydrides, ROP can proceed via various mechanisms, including coordination-insertion. For example, the ring-opening polymerization of certain cyclic monomers, such as ε-caprolactone, proceeds through a "coordination-insertion" mechanism involving the selective rupture of the acyl oxygen bond of the monomer. researchgate.net While specific details on anhydride exchange mechanisms for this compound were not explicitly detailed in the search results, the general principles of ROP and copolymerization apply.
In the context of radical ring-opening polymerization (rROP), cyclic ketene (B1206846) acetals (CKAs) and thionolactones like dibenzo[c,e]oxepane-5-thione (DOT) are used to introduce labile bonds into the polymer backbone. Computational studies can help understand the different potential pathways in rROP, such as β-fragmentation, and how monomer design (e.g., steric hindrance, radical stabilization) can influence the ring-opening pathway. researchgate.netsurrey.ac.uk
Stereoselectivity Predictions in Synthesis
Computational studies are increasingly employed to predict stereoselectivity in organic synthesis, including the synthesis of oxepane derivatives. These tools provide quantitative calculations and predictions, aiding in the rational design of asymmetric catalysts. ethz.chrsc.org
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of adipic anhydride (B1165640) typically involves the reaction of adipic acid with anhydrous acetic acid, often requiring a dehydrating agent as a catalyst. Future research is focused on developing greener and more efficient synthetic methodologies to reduce environmental impact and improve economic viability. Recent advancements include the exploration of microwave-assisted and catalyst-assisted synthesis techniques aimed at enhancing reaction yields and lowering production costs. chembk.com
Furthermore, direct and diastereoselective synthetic routes to oxepanes and related oxepenes are being investigated. For instance, iron(III)-catalyzed Prins-Peterson reactions have demonstrated the ability to synthesize 2,7-disubstituted oxepenes under sustainable catalytic conditions, utilizing low catalyst loadings (3-5 mol%). researchgate.netresearchgate.netull.es These processes often involve intricate cascade reactions that lead to the concomitant formation of C-O and C-C bonds, offering pathways to complex oxepane (B1206615) scaffolds. researchgate.netull.es Other strategies, such as ring-closing metathesis (RCM) of functionalized dienes and Lewis acid-mediated cyclizations of bis-epoxides, are also being explored for the efficient construction of polyoxygenated oxepane derivatives. rsc.org
Exploration of Novel Monomer Derivatizations for Enhanced Functionality
A significant direction for future research involves the derivatization of oxepane-2,7-dione and related oxepane monomers to introduce new functionalities into the resulting polymers. While poly(adipic anhydride) itself is a well-studied polymer, the ability to functionalize its monomer or copolymerize it with other functional monomers opens up vast possibilities.
A notable example involves 2-oxepane-1,5-dione, an ε-caprolactone-based monomer incorporating a ketone group. This monomer can be copolymerized with ε-caprolactone, allowing for the integration of electrophilic ketone moieties into the polyester (B1180765) backbone. researchgate.netwustl.edu These ketone groups serve as versatile handles for post-polymerization functionalization, enabling the attachment of various small molecules and polymer grafts through robust linkages such as hydrazone and ketoxime ether bonds. researchgate.netwustl.edumdpi.comnih.gov This approach facilitates the creation of sophisticated functional polyester-based materials, including amphiphilic graft copolymers. wustl.edu The introduction of such functionalities can also be used to tune material properties, including crystallinity and melting temperature. researchgate.netacs.org
Advanced Polymer Architectures (e.g., Star-shaped, Graft, Hyperbranched, Macrocyclic)
The development of advanced polymer architectures is a key area for expanding the utility of this compound-based materials. Research is actively pursuing the synthesis of block, graft, and potentially hyperbranched or macrocyclic copolymers.
Studies have demonstrated the successful generation of A-B block copolymers by ring-opening polymerization of this compound with ε-caprolactone (2-oxepanone), utilizing catalysts like aluminum isopropoxide. tandfonline.com Furthermore, the synthesis of poly(ε-caprolactone)-based graft copolymers, such as PCL-g-PEG (poly(ethylene glycol)), is a focus. These graft copolymers are often prepared through the ring-opening copolymerization of ε-caprolactone with functionalized oxepane monomers, like 2-oxepane-1,5-dione, followed by grafting reactions. mdpi.comnih.gov Such amphiphilic graft copolymers have been shown to self-assemble into micelles in aqueous solutions, indicating their potential for advanced self-assembled structures and targeted delivery systems. wustl.edumdpi.com The broader development of biodegradable multi-block co-polymers incorporating this compound is also an active area of investigation. google.com
Integration with Advanced Manufacturing Techniques (e.g., 3D Printing)
The integration of this compound-derived polymers with advanced manufacturing techniques, particularly 3D printing, represents a significant future trend. Polyanhydrides, including poly(adipic anhydride), are being explored for their suitability in additive manufacturing processes. chem960.comacs.orgchem960.com
Research efforts include investigating the alternating ring-opening copolymerization of epoxides with saturated and unsaturated cyclic anhydrides to yield materials suitable for techniques like continuous digital light processing (cDLP) 3D printing. chem960.com This indicates a clear push towards developing oxepane-based polymer formulations that can be precisely processed using modern additive manufacturing technologies, enabling the creation of complex geometries and customized devices.
Tailoring Degradation Profiles for Specific Applications
The ability to precisely control the degradation rate and mechanism of polymers is paramount for many applications, especially in the biomedical field. Polyanhydrides, including those derived from this compound, are recognized for their inherent biodegradability and their capacity for controlled degradation, making them ideal candidates for controlled release systems. google.comacs.orgscispace.com
Future research aims to fine-tune these degradation profiles. The composition of polymer blends, such as those involving poly(trimethylene carbonate) and poly(adipic anhydride), can significantly influence the degradation rate and the pH of the degradation environment. tandfonline.com Studies have shown that these polymers can exhibit rapid initial degradation, with drug release kinetics correlating directly with polymer erosion. acs.org Furthermore, the incorporation of photosensitizing molecules, such as 2-oxepane-1,5-dione, into biodegradable polyesters has demonstrated the potential to accelerate photodegradation, offering a tunable mechanism for controlling polymer lifespan. qut.edu.au The distinct degradation mechanisms observed in blends versus copolymers provide further avenues for precise control over photodegradability. qut.edu.au Manipulating polymer crystallinity, where crystalline polymers degrade more slowly than amorphous ones, also offers a strategy for tailoring erosion behavior. acs.org
In-depth Studies on Biological Interactions and Host Response
Given the biomedical potential of this compound-based polymers, in-depth studies on their biological interactions and host response are critical. Polyanhydrides are generally regarded as biocompatible and biodegradable, producing non-toxic metabolites that are readily cleared from the body. acs.org
Research has already demonstrated excellent histocompatibility and toxicological inertness in in vivo studies involving poly(trimethylene carbonate)/poly(adipic anhydride) blends. acs.orgtandfonline.comdntb.gov.ua The ongoing development of synthetic biodegradable polymers for drug delivery and other biomedical applications underscores the importance of continued investigation into their interaction with biological systems. acs.org Functionalized polyesters derived from oxepane-1,5-dione are specifically being explored for diagnostic and therapeutic applications, necessitating comprehensive studies on their biocompatibility, degradation products, and long-term host response. wustl.edu
Expanding Computational Approaches for Predictive Material Design
Computational chemistry and modeling are becoming increasingly indispensable tools for the predictive design of new materials based on this compound. Future research will increasingly leverage these approaches to accelerate the discovery and optimization of novel polymers.
Computational methods, including force field calculations (e.g., MM2 and MM3) and density functional theory (DFT), are already being applied to study the conformational behavior and stability of seven-membered heterocycles like oxepanes. researchgate.net These studies provide fundamental insights into the structural properties and interactions of these cyclic compounds. Furthermore, quantum chemical calculations are employed to investigate complex reaction mechanisms, such as the activation of peroxides by quinones, which can involve oxepane-related structures. acs.org By expanding these computational approaches, researchers aim to predict the properties (e.g., mechanical strength, degradation rates, functionalization efficiency) of new oxepane-based polymers in silico before extensive experimental synthesis, thereby streamlining the material design process and leading to more targeted and efficient development of next-generation biomaterials.
Integration with Other Smart Material Technologies
The integration of this compound into smart material technologies primarily stems from its role as a precursor to biodegradable and functionalizable polymers. Smart materials are designed to respond to external stimuli (e.g., temperature, pH, light, mechanical stress) in a controlled and reversible manner. Polymers derived from this compound, specifically poly(anhydride)s, exhibit characteristics that make them suitable for such advanced applications.
Biodegradable and Responsive Polymer PlatformsPoly(anhydride)s synthesized from this compound are well-established as biodegradable materials. This biodegradability is a crucial "smart" feature, as it allows for the material to degrade and disappear after fulfilling its function, which is highly desirable in transient applications. The rate of degradation of poly(anhydride)s can be precisely controlled by adjusting the polymer's composition, including the length of alkyl chains within the polymer backbone or by copolymerization with other monomers. This tunable degradation profile enables the design of materials that respond to their environment by breaking down at a predetermined rate, releasing encapsulated components, or simply dissolving.
For instance, research has demonstrated the synthesis of poly(anhydride adipic acid) from cyclic adipic anhydride (this compound). These biodegradable poly(anhydride)s have been explored for controlled release applications, where the smart characteristic is the regulated liberation of active agents as the polymer degrades. While specific dosage and administration details are excluded, the underlying principle of controlled release through material degradation is a hallmark of smart material design.
Functionalization for Advanced ResponsivenessBeyond simple degradation, the chemical structure of oxepane-dione derived polymers offers avenues for further functionalization, leading to more complex smart material behaviors. Although directly focusing on this compound, related oxepane-dione monomers, such as 2-oxepane-1,5-dione, have been copolymerized with other lactones like ε-caprolactone to create functional polyesters. These copolymers can possess reactive sites, such as ketone moieties, which serve as anchor points for grafting other functional polymers or small molecules.
This functionalization capability is critical for developing stimuli-responsive materials. For example, the incorporation of specific grafts can impart:
Stimuli-Responsiveness: Attachment of polymers sensitive to pH, temperature, or light could lead to materials that change their physical properties (e.g., swelling, solubility, mechanical strength) in response to these cues.
Self-Healing Properties: While not directly demonstrated for poly(this compound), the concept of creating reversible linkages within polymer networks is a key strategy for self-healing materials. If functional groups capable of reversible bond formation (e.g., Diels-Alder adducts, imine bonds) could be incorporated into this compound derived polymers, they could potentially form self-healing networks.
Sensing Capabilities: Integration of chromophores or fluorophores through functionalization could lead to materials that exhibit changes in optical properties in response to environmental shifts, acting as smart sensors. For example, certain functionalized poly(ε-caprolactone) copolymers containing oxepane-dione units have shown solvent polarity-dependent fluorescence.
Detailed Research Findings and PropertiesThe ability to tune the properties of polymers derived from this compound is a significant research finding. For instance, the melting temperature (Tm) and crystallinity of poly(2-oxepane-1,5-dione) can be controlled through copolymerization, indicating a pathway to engineer specific thermal responses in materials. This control over thermal properties is essential for designing smart materials that can undergo phase transitions or shape changes upon heating.
The following table summarizes key properties and potential smart material applications related to this compound and its derived polymers.
Table 1: Properties and Smart Material Relevance of this compound Derived Polymers
| Property/Characteristic | Relevance to Smart Materials | Research Finding/Potential |
| Biodegradability | Enables transient applications; controlled degradation. | Poly(anhydride)s from this compound are biodegradable. Degradation rate can be varied by polymer composition. |
| Tunable Degradation Rate | Controlled release of encapsulated substances; programmed material disappearance. | Synthesis of poly(anhydride adipic acid) allows for controlled release characteristics. |
| Functionalizability | Introduction of responsive moieties; grafting of other polymers. | Related oxepane-dione monomers (e.g., 2-oxepane-1,5-dione) enable ketone group incorporation for grafting. |
| Tunable Thermal Properties | Design of thermally responsive materials (e.g., shape memory, phase change). | Poly(2-oxepane-1,5-dione) exhibits tunable melting temperatures (60 to ~150 °C) through copolymerization. |
| Potential for Stimuli-Responsiveness | Creation of materials responding to pH, temperature, light, etc. | Functionalized polyesters can show solvent polarity-dependent fluorescence, indicating responsive potential. |
| Integration with Self-Healing | Development of materials that can autonomously repair damage. | Conceptually possible through incorporation of reversible linkages into functionalized polymer backbones. |
Future Research OutlookFuture research directions for this compound in smart materials include:
Precise Control over Degradation: Further exploring catalysts and polymerization conditions to achieve even more refined control over the degradation kinetics of poly(anhydride)s for specific environmental triggers.
Development of Multi-Stimuli Responsive Systems: Synthesizing copolymers that combine the inherent biodegradability of this compound-derived polymers with other responsive functionalities (e.g., pH-sensitive, temperature-sensitive, or light-sensitive groups) to create materials that react to multiple external cues.
Biocompatible Smart Materials: Given the established biocompatibility of many biodegradable polymers, further research into integrating this compound-based smart materials into biomedical devices, smart coatings, or advanced therapeutic platforms that require specific environmental responses.
Self-Healing and Adaptive Structures: Investigating methods to introduce dynamic covalent or non-covalent bonds into poly(anhydride) networks to enable self-healing capabilities, allowing materials to repair damage autonomously and extend their lifespan.
Sustainable Smart Materials: Exploring greener synthesis routes for this compound and its polymers, aligning with the growing demand for sustainable and environmentally friendly smart material technologies.
The versatility offered by this compound as a monomer for biodegradable and functionalizable polymers positions it as a promising building block for the next generation of smart materials capable of complex, adaptive behaviors.
Q & A
Q. What are the established synthetic routes for Oxepane-2,7-dione, and how can reaction conditions be optimized for yield and purity?
this compound is synthesized via cyclization of adipic acid derivatives or through ring-opening/ring-closing strategies. Key methods include:
- Flow chemistry : Photochemical or electrochemical flow systems enhance reaction efficiency and scalability. For example, Laudadio (2020) achieved an 82% yield of a related cyclic ketone using GC-FID-monitored reactions .
- Catalytic ring-opening : Coordination-type initiators like stannous 2-ethylhexanoate enable polymerization at 0–40°C in methylene chloride, with temperature-dependent molecular weight control .
- Purification : Flash chromatography (EtOAc:CH₂Cl₂ = 1:1) isolates the diacid intermediate (41% yield) . Optimization involves adjusting catalyst loading, solvent polarity, and reaction time while monitoring via NMR or GC-FID.
Q. How should researchers safely handle this compound in laboratory settings?
Safety protocols from the Material Safety Data Sheet (MSDS) include:
- Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles .
- Exposure control : Use fume hoods for handling; wash skin/eyes immediately with water for 15 minutes upon contact .
- Spill management : Absorb with inert material (e.g., sand) and dispose via licensed waste services .
- Storage : Keep in sealed containers away from oxidizers and heat sources .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key peaks include δ 2.16–2.24 (m, 4H, CH₂), 1.44–1.56 (m, 4H, CH₂), and 174.3 ppm (C=O) in DMSO-d₆ .
- FT-IR : Absorbances at ~1700–1750 cm⁻¹ (C=O stretching) and 1200–1300 cm⁻¹ (C-O-C) confirm the anhydride structure .
- Melting point : Reported as 147°C (lit. 148–149°C), useful for purity assessment .
Advanced Research Questions
Q. How do initiator types influence the ring-opening polymerization (ROP) kinetics of this compound?
ROP mechanisms vary with initiators:
- Anionic (e.g., CH₃COO⁻K⁺) : Propagates via nucleophilic attack on the carbonyl, favoring linear chain growth .
- Coordination (e.g., Sn(Oct)₂) : Forms cyclic oligomers through backbiting, with molecular weight inversely related to temperature .
- Cationic (e.g., AlCl₃) : Generates branched architectures due to electrophilic activation of the monomer . Kinetic studies using SEC or MALDI-TOF can elucidate these pathways.
Q. How should researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in FT-IR or NMR data (e.g., shifted carbonyl peaks in substituted derivatives vs. parent compound ) may arise from:
- Steric/electronic effects : Electron-withdrawing substituents alter carbonyl stretching frequencies.
- Solvent interactions : Hydrogen bonding in DMSO-d₆ vs. CDCl₃ impacts chemical shifts . Cross-validate with computational methods (DFT) or X-ray crystallography to confirm structural assignments.
Q. What strategies enable selective functionalization of this compound for drug delivery systems?
- Block copolymers : Combine with ε-caprolactone using Al(OiPr)₃ catalyst to create amphiphilic A-B blocks for controlled release .
- Decatungstate photocatalysis : Achieve C(sp³)-H functionalization under flow conditions for site-selective modification .
- Nucleoside analogues : Incorporate into seven-membered ring systems for antiviral activity, as shown in FT-IR studies of substituted derivatives .
Q. What thermodynamic factors govern the stability of this compound under varying conditions?
- Thermal degradation : Decomposes at 58.1°C, releasing CO and CO₂ .
- Hydrolytic sensitivity : Reacts with moisture to regenerate adipic acid, requiring anhydrous storage . Differential scanning calorimetry (DSC) and TGA can quantify decomposition kinetics.
Q. How can this compound be integrated into green chemistry frameworks?
- Solvent-free synthesis : Mechanochemical approaches reduce waste .
- Biodegradable polymers : ROP-derived polyesters exhibit compostability, assessed via enzymatic degradation assays .
- Catalyst recycling : Immobilize Sn(Oct)₂ on silica to minimize heavy-metal waste .
Methodological Notes
- Data interpretation : Use software like MestReNova for NMR peak integration and ChemDraw for spectral simulation.
- Ethical reporting : Disclose synthetic yields, characterization limits, and safety protocols per ACS guidelines .
- Conflict resolution : Replicate experiments under standardized conditions to address data variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
